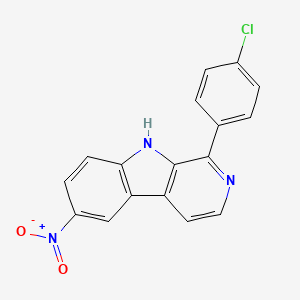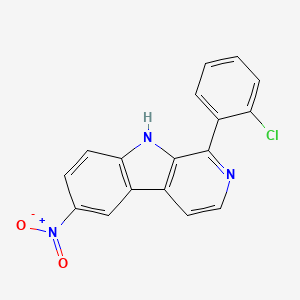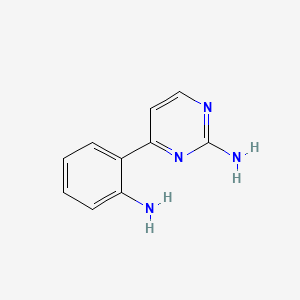
Cabralealactone
Übersicht
Beschreibung
Cabralealactone is a tetracyclic triterpenoid isolated from the stems of Aglaia abbreviata. It plays a role as a plant metabolite. It is a tetracyclic triterpenoid, a cyclic terpene ketone, and a gamma-lactone .
Synthesis Analysis
Cabralealactone has been studied for its potential anti-inflammatory properties. In a study, it was found that cabralealactone, along with solasodin and salvadorin, demonstrated improved centrilobular hepatocyte regeneration in a rat model. This suggests that these compounds may have potential as anti-inflammatory agents .
Chemical Reactions Analysis
Cabralealactone has been studied for its potential as an anti-inflammatory agent. In a study, it was found that cabralealactone, solasodin, and salvadorin demonstrated improved centrilobular hepatocyte regeneration in a rat model. This suggests that these compounds may have potential as anti-inflammatory agents .
Physical And Chemical Properties Analysis
Cabralealactone is a compound with the molecular formula C27H42O3. It is a tetracyclic triterpenoid, a cyclic terpene ketone, and a gamma-lactone . More detailed physical and chemical properties are not available in the sources I found.
Wissenschaftliche Forschungsanwendungen
Anti-Inflammatory Agent
Cabralealactone has been studied for its potential as an anti-inflammatory agent . In silico and in vivo characterization of cabralealactone indicated its potential as an anti-inflammatory agent . The compounds were subjected to molecular docking with cyclooxygenase-2 and tumor necrosis factor alpha (TNF-α), followed by a molecular dynamics study .
Hepatoprotective Effects
Cabralealactone has been found to confer some hepatoprotective effects . In a study, hepatotoxicity was induced with intraperitoneal injection of carbon tetrachloride (CCl4) in rats . The hepato-protective effects of cabralealactone were compared with that of a standard drug Clavazin .
DNA-Damage Protective Effects
Cabralealactone also has potential DNA-damage protective effects . In the same study where hepatotoxicity was induced in rats, cabralealactone was found to confer some DNA-damage protective effects against CCl4-induced toxicity .
Restoration of Normal Architecture of Hepatocytes
Cabralealactone has been found to successfully restore the normal architecture of hepatocytes . This was observed in the liver sections from the rat group which received CCl4+cabralealactone .
Inhibitor to Main Culprits
Cabralealactone has the potential to be used as an inhibitor to main culprits, that is, cyclooxygenase-2 and TNF-α . This was concluded from the in silico study where the identified compounds were subjected to molecular docking with cyclooxygenase-2 and TNF-α .
Combat Oxidative Stress and Liver Injuries
Cabralealactone can combat oxidative stress and liver injuries . This was observed in the study where hepatotoxicity was induced in rats .
Wirkmechanismus
Target of Action
Cabralealactone primarily targets cyclooxygenase-2 (COX-2) and tumor necrosis factor alpha (TNF-α) . These targets play a significant role in inflammation and immune responses. Cabralealactone also displays antimycobacterial activity against Mycobacterium tuberculosis and exhibits cytotoxicity against certain cancer cell lines, including breast cancer and small-cell lung cancer .
Mode of Action
Cabralealactone interacts with its targets (COX-2 and TNF-α) by binding to their active sites, thereby inhibiting their function . This interaction leads to a reduction in the production of pro-inflammatory mediators, contributing to its anti-inflammatory effects .
Biochemical Pathways
The inhibition of COX-2 and TNF-α by cabralealactone affects the inflammatory response pathway. By inhibiting these targets, cabralealactone reduces the production of pro-inflammatory mediators, thereby alleviating inflammation .
Result of Action
Cabralealactone has been shown to confer hepatoprotective and DNA-damage protective effects against carbon tetrachloride (CCl4)-induced toxicity . It successfully restores the normal architecture of hepatocytes . In addition, it has antimycobacterial activity against Mycobacterium tuberculosis and exhibits cytotoxicity against certain cancer cell lines .
Eigenschaften
IUPAC Name |
(5S)-5-methyl-5-[(5R,8R,9R,10R,13R,14R,17S)-4,4,8,10,14-pentamethyl-3-oxo-1,2,5,6,7,9,11,12,13,15,16,17-dodecahydrocyclopenta[a]phenanthren-17-yl]oxolan-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H42O3/c1-23(2)19-10-15-26(5)20(24(19,3)13-11-21(23)28)8-7-17-18(9-14-25(17,26)4)27(6)16-12-22(29)30-27/h17-20H,7-16H2,1-6H3/t17-,18+,19+,20-,24+,25-,26-,27+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NOLGXQBEFHYZHI-QPBHWVAKSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C2CCC3(C(C2(CCC1=O)C)CCC4C3(CCC4C5(CCC(=O)O5)C)C)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@]12CC[C@@H]([C@H]1CC[C@H]3[C@]2(CC[C@@H]4[C@@]3(CCC(=O)C4(C)C)C)C)[C@@]5(CCC(=O)O5)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H42O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801316890 | |
| Record name | Cabralealactone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801316890 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
414.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Cabralealactone | |
CAS RN |
19865-87-3 | |
| Record name | Cabralealactone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=19865-87-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Cabralealactone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801316890 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the reported biological activity of Cabralealactone?
A1: Cabralealactone has demonstrated potential anti-inflammatory effects in a rat model of carbon tetrachloride (CCl4)-induced hepatotoxicity. [] The compound, in combination with solasodin and salvadorin, showed promising results in restoring normal liver architecture and combating oxidative stress. [] Additionally, Cabralealactone exhibited cytotoxic activity against human breast cancer cells (MCF-7). []
Q2: What is the mechanism of action for Cabralealactone's reported anti-inflammatory effects?
A2: While the exact mechanism is still under investigation, in silico studies suggest that Cabralealactone may exert its anti-inflammatory effects by inhibiting cyclooxygenase-2 (COX-2) and tumor necrosis factor alpha (TNF-α), two key players in the inflammatory cascade. [] Molecular docking and molecular dynamics studies support this hypothesis. []
Q3: What is the chemical structure of Cabralealactone?
A3: Cabralealactone is a dammarane-type triterpenoid. Its structure consists of a tetracyclic core with various functional groups. You can find its detailed structure in the references provided. [, , , , , , ]
Q4: Has Cabralealactone's efficacy been evaluated in any in vivo models?
A4: Yes, a study investigated the hepato- and DNA-protective effects of Cabralealactone in combination with standardized extracts of Cleome brachycarpa (solasodin) and Salvadora oleioides (salvadorin) in a rat model of CCl4-induced hepatotoxicity. [] The combination therapy showed promising results in ameliorating liver damage. []
Q5: Are there any studies on the structure-activity relationship (SAR) of Cabralealactone?
A5: While specific SAR studies focusing solely on Cabralealactone are limited in the provided research, one study observed that a seco structure in the A ring of dammarane-type triterpenoids might play a role in cytotoxic activity. [] Further research is needed to establish a comprehensive SAR profile for Cabralealactone.
Q6: What analytical techniques are used to characterize and quantify Cabralealactone?
A6: Researchers commonly employ spectroscopic techniques like infrared spectroscopy (IR), high-resolution mass spectrometry (HR-ESI-MS), and nuclear magnetic resonance (NMR) spectroscopy (1D and 2D) to determine the structure and identity of Cabralealactone. [, , ] These techniques help elucidate the compound's structural features and confirm its presence in plant extracts.
Q7: What are the sources of Cabralealactone?
A7: Cabralealactone has been isolated from various plant sources, particularly those belonging to the Meliaceae family. Some of the reported sources include:
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1-(4-methoxy-3-nitrophenyl)-8-nitro-9H-pyrido[3,4-b]indole](/img/no-structure.png)


